1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea
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Overview
Description
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an indole ring, a methoxyethyl group, and a methoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with 3-(3-methoxyphenethyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or phenethyl moieties are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea can be compared with other similar compounds, such as:
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenyl)urea: This compound has a similar structure but lacks the phenethyl group, which may result in different chemical and biological properties.
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxybenzyl)urea: The presence of a benzyl group instead of a phenethyl group can influence the compound’s reactivity and interactions with biological targets.
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxypropyl)urea: The propyl group in this compound may affect its solubility and pharmacokinetic properties compared to the phenethyl derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.
Biological Activity
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea is a synthetic compound notable for its potential biological activities, particularly in cancer research. Its unique structure integrates an indole moiety with methoxyethyl and methoxyphenethyl groups, which may enhance its pharmacological properties. The molecular formula is C19H24N2O3 with a molecular weight of approximately 328.41 g/mol.
The compound exhibits its biological activity primarily through the inhibition of Gli1-mediated transcription, a pathway implicated in various cancers. This inhibition suggests a mechanism where the compound may interfere with tumor growth by blocking critical signaling pathways involved in cancer progression. Molecular docking studies indicate that the compound effectively binds to target proteins, potentially obstructing their activity and thereby inhibiting tumor cell proliferation .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of this compound indicates that modifications to the indole and phenethyl moieties can significantly impact its potency against cancer cell lines. For example, increasing steric bulk around the aromatic rings tends to enhance biological activity, indicating a correlation between structural complexity and efficacy in inhibiting tumor growth .
Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea | C18H19N3O2 | Contains an ethyl group on the indole; different biological activity profile. |
1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea | C19H22N2O3 | Methyl substitution on indole; shows different binding affinities. |
1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea | C17H16FN3O | Fluorine substitution; alters electronic properties affecting activity. |
Uniqueness : The presence of both methoxyethyl and methoxyphenethyl groups distinguishes this compound from others, potentially enhancing lipophilicity and bioavailability compared to structurally similar compounds .
Biological Activity Data
The biological activities of this compound have been evaluated through various in vitro studies. Key findings include:
- Inhibition of Cancer Cell Lines : The compound has shown significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.
- Transcription Factor Inhibition : It effectively inhibits Gli1 transcription factor activity, which plays a crucial role in the Hedgehog signaling pathway associated with tumor growth.
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, indicating its potential as an anticancer agent.
- Prostate Cancer Research : Another study reported that the compound inhibited proliferation in LNCaP prostate cancer cells by inducing apoptosis, further supporting its role as a therapeutic candidate .
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-[2-(3-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-26-13-12-24-15-19(18-8-3-4-9-20(18)24)23-21(25)22-11-10-16-6-5-7-17(14-16)27-2/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIFVARUXWFAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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